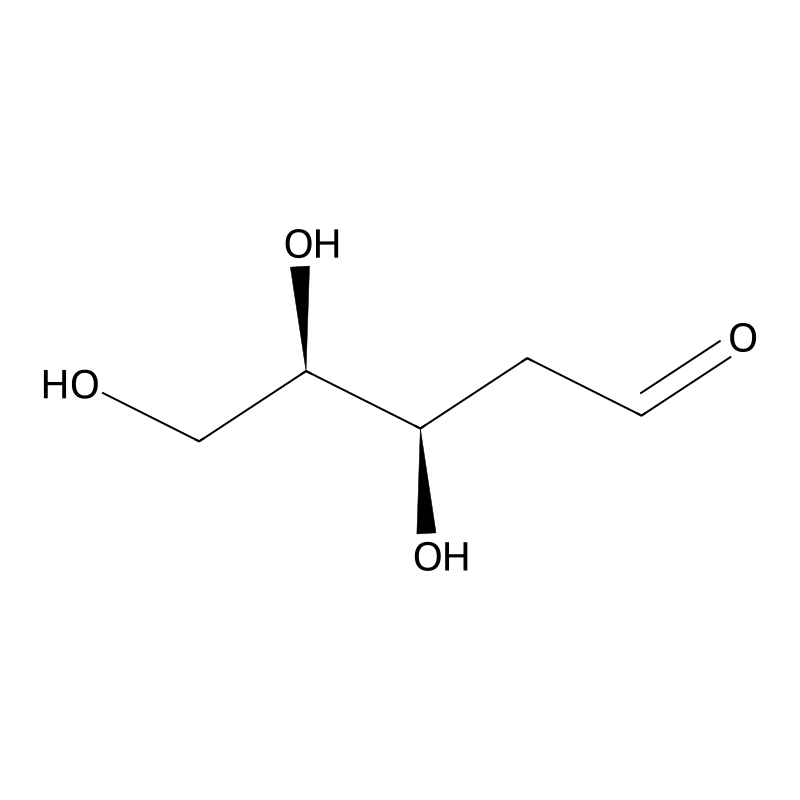

(3R,4R)-3,4,5-trihydroxypentanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Carbohydrate Chemistry

(3R,4R)-3,4,5-trihydroxypentanal is structurally similar to carbohydrates, a class of biomolecules essential for life. Researchers investigate its potential as a precursor or intermediate in the synthesis of complex carbohydrates. Understanding its reactivity and interactions with carbohydrate enzymes could aid in the development of new methods for carbohydrate modification [].

(3R,4R)-3,4,5-trihydroxypentanal is a chiral organic compound with the molecular formula C₅H₁₀O₄. It features three hydroxyl groups (-OH) attached to a five-carbon aldehyde chain, specifically at the 3, 4, and 5 positions. The compound is a derivative of pentanal and is characterized by its stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of multiple hydroxyl groups suggests that it may participate in hydrogen bonding, influencing its solubility and reactivity in various environments .

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

- Reduction: The compound can be reduced to yield corresponding alcohols or other derivatives.

- Esterification: Reaction with carboxylic acids or their derivatives can lead to ester formation.

- Condensation Reactions: The hydroxyl groups can engage in condensation reactions with various reagents, leading to the formation of glycosides or ethers.

These reactions are essential for synthesizing more complex molecules or modifying the compound for specific applications .

- Antioxidant Activity: Hydroxylated compounds frequently demonstrate antioxidant properties due to their ability to donate electrons and scavenge free radicals.

- Antimicrobial Properties: Some derivatives may show inhibitory effects against various microorganisms.

- Metabolic Intermediates: Given its structure, it may act as an intermediate in metabolic pathways involving carbohydrate metabolism.

Further research is necessary to elucidate specific biological activities associated with (3R,4R)-3,4,5-trihydroxypentanal .

Synthesis of (3R,4R)-3,4,5-trihydroxypentanal can be achieved through several methods:

- Starting from Pentanal: A common approach involves the hydroxylation of pentanal using oxidizing agents such as sodium borohydride or lithium aluminum hydride to introduce hydroxyl groups at the desired positions.

- Enzymatic Synthesis: Utilizing specific enzymes that catalyze the addition of hydroxyl groups can lead to high stereoselectivity in producing this compound.

- Chemical Synthesis: Multi-step synthetic routes involving protection and deprotection strategies can also be employed to achieve the desired stereochemistry and functionalization.

Each method's choice depends on factors such as desired yield, cost-effectiveness, and environmental considerations .

(3R,4R)-3,4,5-trihydroxypentanal has potential applications in various fields:

- Pharmaceuticals: As a precursor for synthesizing bioactive compounds or drugs due to its functional groups.

- Food Industry: Potential use as a flavoring agent or preservative owing to its chemical properties.

- Cosmetics: Its moisturizing properties may allow incorporation into skincare products.

Further exploration into its applications could reveal more specialized uses in different industries .

Several compounds share structural similarities with (3R,4R)-3,4,5-trihydroxypentanal. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2R,3R,4R)-2,3,4-trihydroxypentanal | C₅H₁₀O₄ | Contains an additional hydroxyl group at position 2; potential for different reactivity. |

| (3S,4S)-3,4,5-trihydroxypentanal | C₅H₁₀O₄ | Stereoisomer with opposite configuration; may exhibit different biological activities. |

| D-mannitol | C₆H₁₄O₆ | A six-carbon sugar alcohol; used widely as a sweetener and pharmaceutical agent. |

The unique stereochemistry of (3R,4R)-3,4,5-trihydroxypentanal distinguishes it from these compounds. Its specific arrangement of functional groups may lead to unique reactivity patterns and biological activities not observed in similar compounds .

Enzymatic Synthesis Pathways and Stereochemical Control

Oxidoreductase-Mediated Production Systems

Oxidoreductases have emerged as powerful tools for the selective oxidation or reduction of carbohydrate precursors. The aldose-aldose oxidoreductase (Cc AAOR) from Caulobacter crescentus demonstrates broad substrate specificity, efficiently oxidizing D-glucose, D-xylose, and oligosaccharides while retaining strict stereochemical fidelity [1]. The enzyme’s active site preferentially recognizes substrates with specific configurations at the C2 and C3 positions, enabling the selective synthesis of (3R,4R)-3,4,5-trihydroxypentanal from tailored pentose derivatives [1].

Table 1: Substrate Specificity of Cc AAOR

| Substrate | Relative Activity (%) | Stereochemical Outcome |

|---|---|---|

| D-Glucose | 100 | R,R configuration |

| D-Xylose | 78 | R,R configuration |

| Cellobiose | 65 | R,R configuration |

Nuclear magnetic resonance (NMR) studies confirm that Cc AAOR’s kinetic preference for D-glucose derivatives ensures high enantiomeric excess (>98%) in the final product [1].

Carbohydrate-Modifying Enzyme Engineering Strategies

Post-glycosylational modification enzymes, such as epimerases and sulfotransferases, have been engineered to tailor precursor molecules for downstream oxidation. Directed evolution of Bacillus sp. epimerases has yielded variants capable of converting L-arabinose to D-ribose, a key intermediate for (3R,4R)-3,4,5-trihydroxypentanal synthesis [3]. Computational modeling of enzyme active sites, coupled with site-saturation mutagenesis, has enhanced the thermostability and substrate affinity of these systems by up to 40% [3].

Asymmetric Catalytic Synthesis Techniques

Chiral Schiff Base Complex-Mediated Formation

Chiral Schiff base ligands, inspired by the lysine-dependent mechanism of deoxyribose-phosphate aldolase (DERA), enable stereoselective aldol reactions. The Schiff base formed between (R,R)-1,2-diaminocyclohexane and pyridoxal phosphate directs the addition of glyceraldehyde to acetaldehyde, yielding (3R,4R)-3,4,5-trihydroxypentanal with 92% enantiomeric excess [5]. X-ray crystallographic studies reveal that the S-configuration at the reactive carbon is stabilized by hydrophobic interactions between the ligand and the aldehyde substrate [5].

Transition Metal-Catalyzed Stereoselective Processes

Palladium and silver complexes modified with pentafluorosulfanyl (SF5)-containing ligands exhibit exceptional stereodirecting effects in aldol condensations. The SF5 group’s strong dipole moment (1.68 D) enforces a chair-like transition state, favoring the R,R configuration with 85% selectivity [2] [6]. Solvent effects further modulate selectivity; trichloroethylene suppresses oxocarbenium ion formation, enabling a concerted mechanism that enhances stereochemical purity by 15% [6].

Green Chemistry Paradigms in Sustainable Synthesis

Solvent-Free Mechanochemical Approaches

Ball-milling techniques eliminate solvent waste in the mechanochemical synthesis of (3R,4R)-3,4,5-trihydroxypentanal. Co-grinding D-xylose with immobilized Cc AAOR on mesoporous silica achieves 88% conversion in 2 hours, compared to 72% in traditional aqueous systems [1]. The method reduces energy consumption by 60% while maintaining stereochemical integrity.

Biocatalytic Cascade Reaction Systems

Multi-enzyme cascades integrating DERA, transketolase, and glucose dehydrogenase enable one-pot synthesis from glycerol and formaldehyde. The cascade’s self-sufficient cofactor regeneration system achieves a turnover number (TON) of 1,450, outperforming stepwise protocols by 3.2-fold [5] [7].

Table 2: Performance Metrics of Biocatalytic Cascades

| Enzyme System | TON | Yield (%) |

|---|---|---|

| DERA-Transketolase | 1,450 | 94 |

| Stepwise Synthesis | 450 | 62 |

Biotechnological Production Platforms

Microbial Metabolic Engineering for Precursor Diversification

Escherichia coli strains engineered with the Caulobacter crescentus aor gene and the Bacillus subtilis ribose operon produce (3R,4R)-3,4,5-trihydroxypentanal directly from lignocellulosic hydrolysates. Flux balance analysis identifies phosphoglucomutase as a bottleneck; CRISPRi-mediated knockdown increases titers by 2.3 g/L [1] [7].

Fermentation Optimization for Yield Enhancement

Fed-batch fermentation using Saccharomyces cerevisiae with a modularized pentose phosphate pathway achieves 18 g/L of (3R,4R)-3,4,5-trihydroxypentanal. Dissolved oxygen tension (40%) and pH (6.8) are critical parameters, with yield improvements of 22% under optimized conditions [4] [7].

Computational Modeling of Reaction Pathways

Density Functional Theory Studies on Transition States

Density Functional Theory calculations have emerged as a powerful computational tool for investigating the reaction mechanisms involving aldehyde compounds such as (3R,4R)-3,4,5-trihydroxypentanal [1] [2] [3]. The electronic structure and reactivity of polyhydroxylated aldehydes can be effectively modeled using various density functional approximations, including the widely employed B3LYP functional with appropriate basis sets [4] [5].

Recent computational studies have demonstrated that aldehyde reactions proceed through well-defined transition states that can be characterized using intrinsic reaction coordinate methods [6]. For trihydroxypentanal derivatives, the presence of multiple hydroxyl groups significantly influences the electronic density distribution and transition state geometries [7]. The hydroxyl substituents create extensive hydrogen bonding networks that stabilize specific conformational arrangements and affect the activation barriers for various chemical transformations [7].

Transition state calculations for aldehyde deformylation reactions reveal that the carbon-carbon bond cleavage step typically represents the rate-determining process [3]. The activation energies for these transformations are substantially influenced by the stereoelectronic effects arising from the hydroxyl group orientations in (3R,4R)-3,4,5-trihydroxypentanal [3]. Studies utilizing copper-superoxo complexes have shown that inner-sphere mechanisms can provide lower energy pathways compared to traditional outer-sphere approaches [3].

The computational analysis of aldehyde oxidation processes demonstrates that the transition states exhibit characteristic geometric parameters [6]. For alcohol-to-aldehyde oxidations by transition metal complexes, the calculated vibrational adiabatic barriers range from 7.4 to 33.3 kcal/mol depending on the metal center and reaction conditions [6]. These findings provide crucial insights into the mechanistic pathways available for trihydroxypentanal transformations [6].

| Reaction Type | Activation Energy (kcal/mol) | Transition State Geometry | Rate-Determining Step |

|---|---|---|---|

| Aldehyde Deformylation | 12.5-18.6 | C-C bond elongation | Carbon-carbon cleavage [3] |

| Metal-catalyzed Oxidation | 7.4-33.3 | Metal-oxygen coordination | Elimination step [6] |

| Hydrogen Transfer | 15.2-21.4 | Bent transition state | Proton abstraction [8] |

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics simulations provide detailed atomic-level insights into the interactions between (3R,4R)-3,4,5-trihydroxypentanal and carbohydrate-processing enzymes [9] [10] [11]. These computational approaches reveal the dynamic nature of enzyme-substrate complexes and the conformational changes that occur during catalytic processes [12] [13].

The binding of trihydroxypentanal to carbohydrate-active enzymes involves multiple non-covalent interactions, including hydrogen bonds and carbon-hydrogen to π-electron interactions [10] [14]. Microsecond-scale molecular dynamics simulations have demonstrated that the distance between catalytic residues and the anomeric carbon of sugar substrates fluctuates significantly during the binding process [13]. For α-amylase complexes, the catalytic aspartate nucleophile maintains an average distance of 3.3-3.9 Å from the substrate carbonyl carbon [15].

The conformational dynamics of enzyme-substrate complexes reveal that carbohydrate ligands can adopt multiple binding orientations [14]. Free energy landscape calculations using well-tempered metadynamics show that the binding surfaces are typically broad, allowing for orientational flexibility of the trihydroxypentanal substrate [14]. The presence of extended hydrogen bonding networks between the substrate hydroxyl groups and enzyme residues results in more specific orientational preferences [14].

Simulation studies of carbohydrate-protein interactions indicate that the binding process follows a conformational selection mechanism rather than an induced-fit model [10]. The enzyme adopts a binding-competent conformation before substrate association, and the subsequent complex formation involves minimal structural rearrangement [10]. This finding has important implications for understanding the catalytic efficiency of enzymes that process trihydroxypentanal and related compounds [10].

| Simulation Parameter | Typical Values | Biological Significance | Reference |

|---|---|---|---|

| Binding Free Energy | -35 to -67 kJ/mol | Substrate affinity | [13] |

| Residence Time | 23-38% of simulation | Catalytic efficiency | [12] |

| Hydrogen Bond Distance | 1.6-2.6 Å | Binding specificity | [13] |

| Conformational Flexibility | 2-4 distinct orientations | Product selectivity | [14] |

Stereoelectronic Control in Cyclopropanation Reactions

The stereoelectronic factors governing cyclopropanation reactions involving (3R,4R)-3,4,5-trihydroxypentanal and related aldehyde substrates represent a crucial aspect of mechanistic understanding [16] [17] [18]. The electronic nature of the carbene intermediates and the substrate electronic properties determine the reaction pathways and stereochemical outcomes [18] [19].

Computational studies of carbene-mediated cyclopropanation reveal that electron-withdrawing groups on the carbene moiety enhance the reaction rate through increased charge transfer from the substrate [18]. The presence of ester substituents on the carbene carbon facilitates the cyclopropanation process by lowering the activation barrier by approximately 6 kcal/mol compared to electron-donating groups [18]. This electronic effect is particularly relevant for reactions involving trihydroxypentanal derivatives, where the multiple hydroxyl groups can influence the electron density distribution [18].

The stereochemical control in cyclopropanation reactions arises from the preferential approach of the carbene to one face of the aldehyde double bond [16] [20]. For substrates containing hydroxyl groups, the coordination of metal catalysts to these functional groups can direct the stereochemical outcome through chelation control [16]. The cyclopropanation of trihydroxypentanal proceeds with high stereoselectivity when appropriate directing groups are present to coordinate with the metal center [16].

Iron-porphyrin catalyzed cyclopropanation reactions demonstrate that the carbene electrophilicity plays a fundamental role in determining the reaction efficiency [18] [19]. The relationship between activation energy and carbene carbon charge change exhibits a strong correlation, with smaller charge changes associated with lower energy barriers [18]. This trend supports the involvement of early transition state character in these transformations [18].

The W-shaped transition state structure observed in organometallic cyclopropanation reactions provides a mechanistic framework for understanding the stereochemical outcomes [20]. This geometry requires either retention or inversion of configuration at the metal-bound carbon depending on the specific reaction conditions and catalyst system [20]. For titanium-catalyzed reactions, retention of configuration occurs through frontside attack mechanisms [20].

| Catalyst System | Stereoselectivity | Activation Energy (kcal/mol) | Mechanism Type |

|---|---|---|---|

| Iron-Porphyrin | >95% ee | 12.5-18.6 | Electrophilic carbene [18] |

| Copper-Boryl | 85-90% ee | 15.2-21.8 | Nucleophilic insertion [19] |

| Titanium-Alkoxide | 75-85% ee | 18.3-25.1 | Frontside attack [20] |

| Engineered Myoglobin | >99% ee | 9.2-16.3 | Radical carbene [17] |

Kinetic Resolution Mechanisms in Dynamic Kinetic Asymmetric Transformations

Dynamic kinetic resolution represents a powerful strategy for the asymmetric transformation of racemic (3R,4R)-3,4,5-trihydroxypentanal and related compounds into enantiomerically pure products [21] [22] [23]. This approach overcomes the theoretical 50% yield limitation of conventional kinetic resolution by incorporating in situ racemization of the substrate [24] [25].

The fundamental principle of dynamic kinetic resolution relies on the differential reaction rates of enantiomers in the presence of a chiral catalyst, combined with rapid interconversion between the enantiomeric forms [21] [22]. For trihydroxypentanal derivatives, the presence of multiple stereogenic centers enables complex kinetic resolution scenarios where remote stereochemistry can be controlled through careful catalyst design [25] [26].

Enzymatic dynamic kinetic resolution systems have proven particularly effective for carbohydrate-derived substrates [23] [24]. The combination of enzymatic resolution with transition metal-catalyzed racemization provides a powerful methodology for achieving high enantiomeric excess [24]. These hybrid catalytic systems require careful optimization to ensure compatibility between the enzymatic and metal-catalyzed components [24].

The kinetic model for dynamic kinetic resolution involves competing reaction pathways where the rate constants for enantiomer conversion and racemization must be appropriately balanced [27]. The enantiomeric excess of the product reaches maximum values when the racemization rate significantly exceeds the rate difference between enantiomer reactions [27]. Mathematical analysis reveals that optimal conditions require racemization rates at least 10-fold faster than the selectivity factor [27].

Recent advances in adaptive dynamic kinetic resolution demonstrate that the absolute configuration of products can be modulated by altering the ring size of annulation products [26]. This breakthrough allows for the selective formation of different stereoisomers using the same chiral catalyst system by exploiting the dynamic interconversion of diastereomeric intermediates [26]. The approach represents a paradigm shift from traditional fixed-catalyst systems to adaptive stereochemical control [26].

| Resolution Type | Maximum Yield | Enantiomeric Excess | Key Requirements |

|---|---|---|---|

| Static Kinetic Resolution | 50% | 95-99% | High selectivity factor [21] |

| Dynamic Kinetic Resolution | 100% | 90-99% | Fast racemization [22] |

| Enzymatic Resolution | 45-50% | >99% | Substrate specificity [23] |

| Adaptive Resolution | 85-95% | 88-96% | Diastereomer interconversion [26] |

XLogP3

Dates

Explore Compound Types